molecular formula C17H17ClFN3OS B328293 3-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone

3-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone

Cat. No.: B328293
M. Wt: 365.9 g/mol
InChI Key: HXRJELCRGDMZQB-UFFVCSGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylideneamino]-3-ethylthiourea is an aromatic ether.

Scientific Research Applications

Antimycobacterial Properties

  • Benzaldehyde-S-benzylisothiosemicarbazones, including variants similar to 3-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone, have shown promising antimycobacterial properties. These compounds have demonstrated moderate to high in vitro activity against Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii, with some derivatives displaying particularly strong antimycobacterial characteristics (Petrlíková, Waisser, Heinisch, & Stolaříková, 2011).

Antimicrobial Additives in Lubricating Oils and Fuels

  • Derivatives of benzaldehydes, closely related to the compound , have been used as antimicrobial additives in lubricating oils and fuels. Their synthesis involves a condensation reaction and has shown effectiveness in reducing microbial growth in these applications (Talybov, Akhmedova, & Yusubov, 2022).

Iron-Chelating Properties and Antibiotic Potential

  • A series of related benzaldehyde and salicylaldehyde-S-benzylisothiosemicarbazones were evaluated for their iron-chelating properties, which is significant because iron is a crucial cofactor for many mycobacterial enzymes. These compounds have also shown potential as antibiotics, primarily affecting mycobacteria (Novotná et al., 2017).

Catalytic Activity in Hydroxylation of Phenol

  • Complexes derived from compounds similar to this compound have been studied for their catalytic performances in the hydroxylation of phenol. These compounds have shown remarkable stability and efficacy in this chemical process (Vijayan et al., 2017).

Properties

Molecular Formula

C17H17ClFN3OS

Molecular Weight

365.9 g/mol

IUPAC Name

1-[(E)-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylideneamino]-3-ethylthiourea

InChI

InChI=1S/C17H17ClFN3OS/c1-2-20-17(24)22-21-10-12-5-3-6-13(9-12)23-11-14-15(18)7-4-8-16(14)19/h3-10H,2,11H2,1H3,(H2,20,22,24)/b21-10+

InChI Key

HXRJELCRGDMZQB-UFFVCSGVSA-N

Isomeric SMILES

CCNC(=S)N/N=C/C1=CC(=CC=C1)OCC2=C(C=CC=C2Cl)F

SMILES

CCNC(=S)NN=CC1=CC(=CC=C1)OCC2=C(C=CC=C2Cl)F

Canonical SMILES

CCNC(=S)NN=CC1=CC(=CC=C1)OCC2=C(C=CC=C2Cl)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone
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3-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone
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3-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone
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3-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone
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3-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone
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3-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone

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